Synthesis and Characterization of Quinine Hydrochloride Dihydrate: A Technical Guide
Synthesis and Characterization of Quinine Hydrochloride Dihydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of quinine hydrochloride dihydrate, a significant compound in pharmaceutical development. This document details the synthetic pathway from its common precursor, quinine sulfate, and outlines a suite of analytical techniques for its thorough characterization. All quantitative data is presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and visual workflows are provided to facilitate replication and understanding.
Synthesis of Quinine Hydrochloride Dihydrate
The synthesis of quinine hydrochloride dihydrate is typically achieved through a two-step process involving the conversion of quinine sulfate to quinine free base, followed by the reaction with hydrochloric acid to form the desired hydrochloride salt, which is then crystallized as the dihydrate.
Synthesis Pathway
The overall synthetic pathway can be visualized as a straightforward acid-base reaction and salt formation process.
Caption: Synthesis pathway of quinine hydrochloride dihydrate.
Experimental Protocol: Synthesis
This protocol is based on methodologies described in the patent literature[1][2].
Step 1: Preparation of Quinine Free Base from Quinine Sulfate
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Dissolution: Prepare a suspension of quinine sulfate dihydrate in water (e.g., a 1:40 to 1:50 mass ratio of quinine sulfate to water).
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Acidification: Adjust the pH of the suspension to approximately 4 with 1 mol/L hydrochloric acid to facilitate the dissolution of the quinine sulfate.
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Basification: Heat the solution to 60 °C with stirring. Add a 5% (w/w) sodium hydroxide solution dropwise until the pH of the solution reaches 10. This will precipitate the quinine free base.
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Isolation: Continue stirring for at least one hour, then cool the mixture. Filter the precipitated quinine free base and wash the solid with water until the pH of the filtrate is neutral (pH 7).
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Drying: Dry the obtained quinine free base in an oven at 60-70 °C for 3-4 hours.
Step 2: Formation and Crystallization of Quinine Hydrochloride Dihydrate
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Dissolution of Quinine Base: Dissolve the dried quinine free base in a suitable alcohol, such as ethanol or methanol (e.g., 4-10 times the mass of the quinine).
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Acidification: To the alcoholic solution of quinine, add an equimolar amount of hydrochloric acid. Alternatively, hydrogen chloride gas can be bubbled through the solution.
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Crystallization: The quinine hydrochloride will begin to precipitate. To promote the formation of the dihydrate, the reaction mixture can be concentrated and then an insoluble solvent like ethyl acetate or acetone can be added to induce crystallization. The solution is then heated under reflux to dissolve the solid, followed by rapid cooling and standing to allow for crystal growth.
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Isolation and Drying: The resulting crystals of quinine hydrochloride dihydrate are collected by filtration and dried.
Expected Yield: The yield for this process is reported to be high, potentially approaching the theoretical yield[1].
Characterization of Quinine Hydrochloride Dihydrate
A thorough characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized quinine hydrochloride dihydrate. The following sections detail the expected results from various analytical techniques.
Characterization Workflow
The characterization process involves a series of spectroscopic and analytical techniques to determine the structural and physical properties of the compound.
Caption: Workflow for the characterization of quinine hydrochloride dihydrate.
Crystallographic Data
Single-crystal X-ray diffraction provides definitive information about the crystal structure.
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | Value |
| β (°) | Value |
| γ (°) | Value |
| Volume (ų) | Value |
| Z | 2 |
Note: Specific unit cell dimensions (a, b, c, α, β, γ, and Volume) would be obtained from the crystallographic information file (CIF) of the determined structure and are represented here as placeholders.
Spectroscopic Data
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the molecular structure of quinine hydrochloride dihydrate. The protonation of the quinuclidine nitrogen by HCl causes shifts in the signals of nearby protons and carbons compared to the free base.
Table 1: Representative ¹H NMR Data for Quinine Hydrochloride in CDCl₃ [3]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.640 | d | J | Aromatic H |
| 7.66 | d | J | Aromatic H |
| 7.651 | d | J | Aromatic H |
| 6.935 | dd | J, J | Aromatic H |
| 6.853 | d | J | Aromatic H |
| 6.39 | d | J | Olefinic H |
| 5.527 | ddd | 17.2, 10.3, 6.7 | Olefinic H |
| 5.00 | dd | 17.2, J | Olefinic H |
| 5.00 | dd | 10.3, J | Olefinic H |
| 4.55 | m | - | CH-O |
| 3.641 | m | - | CH₂-N |
| 3.445 | m | - | CH-N |
| 3.300 | m | - | CH-N |
| 3.150 | m | - | CH₂-N |
| 3.029 | m | - | CH-N |
| 2.70 | m | - | CH₂ |
| 2.25 | m | - | CH |
| 2.13 | m | - | CH₂ |
| 2.06 | m | - | CH₂ |
| 1.85 | m | - | CH₂ |
| 1.28 | m | - | CH₂ |
Note: Specific coupling constants (J) are often complex and require detailed spectral analysis for precise determination.
Table 2: Representative ¹³C NMR Data for Quinine Hydrochloride in CDCl₃ [4]
| Chemical Shift (δ) ppm | Assignment |
| 158.14 | C-O (aromatic) |
| 146.86 | C (aromatic) |
| 144.30 | C (aromatic) |
| 143.48 | C (aromatic) |
| 137.37 | CH (olefinic) |
| 131.08 | CH (aromatic) |
| 125.27 | C (aromatic) |
| 122.19 | CH (aromatic) |
| 118.81 | CH₂ (olefinic) |
| 117.20 | CH (aromatic) |
| 99.78 | CH (aromatic) |
| 66.02 | CH-O |
| 60.19 | CH-N |
| 57.00 | O-CH₃ |
| 54.75 | CH₂-N |
| 44.14 | CH-N |
| 37.18 | CH |
| 26.95 | CH₂ |
| 24.32 | CH₂ |
| 18.16 | CH₂ |
2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum provides information about the functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands for Quinine Hydrochloride Dihydrate (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretching (water of hydration and alcohol) |
| 3100-3000 | Medium | C-H stretching (aromatic and olefinic) |
| 2950-2850 | Medium | C-H stretching (aliphatic) |
| ~2500 | Broad, Weak | N⁺-H stretching (ammonium salt) |
| 1620-1600 | Strong | C=C stretching (aromatic) |
| 1500-1400 | Medium-Strong | C=C stretching (aromatic) |
| 1250-1000 | Strong | C-O stretching (ether and alcohol) |
| ~1100 | Strong | C-N stretching |
2.3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI), the protonated molecular ion of quinine is typically observed.
Table 4: Major Fragments in the Mass Spectrum of Quinine
| m/z | Proposed Fragment |
| 325.19 | [M+H]⁺ (protonated quinine) |
| 136 | Quinuclidine fragment |
Thermal Analysis
Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for characterizing the hydration state and thermal stability of quinine hydrochloride dihydrate.
2.4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For quinine hydrochloride dihydrate (C₂₀H₂₄N₂O₂·HCl·2H₂O, M.W. = 396.91 g/mol ), a two-step weight loss is expected.
Table 5: Expected TGA Data for Quinine Hydrochloride Dihydrate
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| ~50-120 | ~9.1% | Loss of two water molecules of hydration |
| >200 | Significant | Decomposition of the organic molecule |
Note: The theoretical weight loss for two water molecules is (2 * 18.02 / 396.91) * 100% = 9.08%.
2.4.2. Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature.
Table 6: Expected DSC Data for Quinine Hydrochloride Dihydrate
| Temperature (°C) | Phenomenon | Enthalpy (ΔH) |
| ~80-120 | Endothermic peak (dehydration) | Value |
| ~115-116 | Endothermic peak (melting/decomposition) | Value |
Note: The melting point is reported to be around 115-116 °C with decomposition. The enthalpy values would need to be determined experimentally.
Experimental Protocols: Characterization
3.1. NMR Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of quinine hydrochloride dihydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
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Data Acquisition: For ¹H NMR, acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
3.2. FTIR Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
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Instrumentation: Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
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Data Acquisition: Collect a background spectrum of the empty sample compartment or the KBr pellet matrix. Then, collect the sample spectrum.
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Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
3.3. Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
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Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI).
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Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in the positive ion mode over a suitable m/z range.
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Data Analysis: Identify the molecular ion peak and any significant fragment ions.
3.4. Thermal Analysis (TGA/DSC)
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Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into an appropriate TGA or DSC pan (e.g., alumina or aluminum).
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Instrumentation: Use a TGA or DSC instrument.
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Data Acquisition:
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TGA: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) and record the mass loss as a function of temperature.
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DSC: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere and record the heat flow.
-
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Data Analysis:
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TGA: Determine the onset and end temperatures of weight loss events and the percentage of weight loss for each step.
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DSC: Identify the temperatures of endothermic and exothermic events and calculate the associated enthalpy changes.
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References
- 1. CN101948468B - Preparation method of quinine hydrochloride - Google Patents [patents.google.com]
- 2. CN101948468A - Preparation method of quinine hydrochloride - Google Patents [patents.google.com]
- 3. Quinine hydrochloride(130-89-2) 1H NMR [m.chemicalbook.com]
- 4. Quinine hydrochloride(130-89-2) 13C NMR spectrum [chemicalbook.com]
